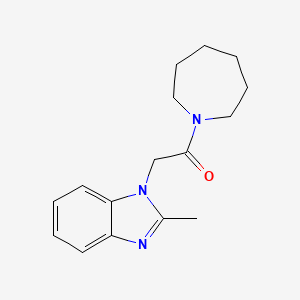
2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide, commonly known as CCT251236, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. CCT251236 is a member of the thiazole family of compounds, which have been shown to have various biological activities, including antiviral, antibacterial, and anticancer properties.
Wirkmechanismus
CCT251236 works by binding to the active site of the MELK protein, preventing it from carrying out its normal function. MELK is involved in several cellular processes, including cell division, DNA repair, and apoptosis (programmed cell death). By inhibiting MELK activity, CCT251236 disrupts these processes, leading to decreased cell growth and increased cell death.
Biochemical and Physiological Effects:
Studies have shown that CCT251236 has a selective effect on cancer cells, with little to no effect on normal cells. This selectivity is thought to be due to the overexpression of MELK in cancer cells, which makes them more susceptible to the effects of CCT251236. In addition to its effects on MELK activity, CCT251236 has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CCT251236 has several advantages as a research tool, including its selectivity for cancer cells and its ability to inhibit MELK activity. However, there are also limitations to its use in lab experiments. For example, CCT251236 has relatively low solubility, which can make it difficult to work with in certain experimental settings. Additionally, the synthesis of CCT251236 can be challenging and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on CCT251236. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Another area of focus is the identification of other proteins or pathways that may be targeted by CCT251236, either alone or in combination with other drugs. Finally, researchers are also investigating the potential use of CCT251236 in combination with other cancer therapies, with the goal of improving treatment outcomes for cancer patients.
Synthesemethoden
CCT251236 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the use of different reagents and catalysts to produce the final product. Researchers have reported several different methods for synthesizing CCT251236, with varying degrees of success and efficiency.
Wissenschaftliche Forschungsanwendungen
CCT251236 has been studied for its potential therapeutic applications in cancer treatment. Specifically, researchers have investigated its ability to inhibit the activity of a protein known as MELK (Maternal Embryonic Leucine Zipper Kinase), which has been implicated in the growth and survival of cancer cells. Studies have shown that CCT251236 can inhibit MELK activity in cancer cells, leading to decreased cell growth and increased cell death.
Eigenschaften
IUPAC Name |
2-(cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8(14)7-5-16-10(12-7)13-9(15)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,14)(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGHHTPUHCUSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentanecarbonylamino)-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)


![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)


![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)
![2-[4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7460273.png)
![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)



